Enhanced Predicted Lipophilicity (clogP) of the Free Base Relative to Phenylhydrazine and p-Tolylhydrazine
The free base of (4-cyclopropylphenyl)hydrazine carries a predicted logP approximately 1.0–1.5 units higher than phenylhydrazine and ~0.6–0.9 units higher than p-tolylhydrazine, consistent with the increased carbon count and hydrophobic character of the cyclopropyl ring. This is derived from a computed logP (consensus model) of 3.26 for (4-cyclopropylphenyl)hydrazine [1], compared with a literature consensus logP of ~1.9–2.0 for phenylhydrazine and ~2.4–2.6 for p-tolylhydrazine . The difference directs the compound toward more lipophilic chemical space, which is desirable for CNS-penetrant and intracellular-target programs but unfavorable for purely polar cores [1].
| Evidence Dimension | Predicted partition coefficient (consensus logP) of the neutral free base |
|---|---|
| Target Compound Data | Consensus clogP ≈ 3.26 (computed; UkrOrgSynthesis PB119221510) [1] |
| Comparator Or Baseline | Phenylhydrazine consensus logP ≈ 1.9–2.0; p-tolylhydrazine consensus logP ≈ 2.4–2.6 |
| Quantified Difference | ΔclogP ≈ +1.0 to +1.5 vs. phenylhydrazine; ΔclogP ≈ +0.6 to +0.9 vs. p-tolylhydrazine |
| Conditions | Computed consensus logP; physical measurement not available for target compound [1] |
Why This Matters
A higher logP shifts the solubility-permeability balance toward improved passive membrane permeability, making this hydrazine a preferred intermediate for series targeting intracellular or CNS enzymes where phenylhydrazine analogs yield excessively polar products.
- [1] Mypresto5 Computed Data, UkrOrgSynthesis PB119221510: Consensus LOGP = 3.2616 for (4-cyclopropylphenyl)hydrazine. View Source
